BenchChemオンラインストアへようこそ!

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Metabolic stability Gem‑difluorination Cycloalkane

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1695474-32-8; MF C₈H₈F₂N₂O₃; MW 218.16 g·mol⁻¹) is a gem‑difluorinated cyclopentyl‑substituted 1,2,4‑oxadiazole‑3‑carboxylic acid. It belongs to the class of heterocyclic carboxylic acids widely employed as synthetic intermediates and fragment‑like building blocks in medicinal chemistry.

Molecular Formula C8H8F2N2O3
Molecular Weight 218.16 g/mol
Cat. No. B13319306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H8F2N2O3
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=NC(=NO2)C(=O)O)(F)F
InChIInChI=1S/C8H8F2N2O3/c9-8(10)2-1-4(3-8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14)
InChIKeyFSBGMFVHQDOFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid – Structural Identity & Procurement-Ready Profile for Fluorinated Oxadiazole Building Blocks


5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1695474-32-8; MF C₈H₈F₂N₂O₃; MW 218.16 g·mol⁻¹) is a gem‑difluorinated cyclopentyl‑substituted 1,2,4‑oxadiazole‑3‑carboxylic acid . It belongs to the class of heterocyclic carboxylic acids widely employed as synthetic intermediates and fragment‑like building blocks in medicinal chemistry. Characterisation by NMR, HPLC and GC is routinely supplied at ≥95% purity by commercial vendors , establishing it as a procurement‑ready scaffold for structure–activity relationship (SAR) studies where the 3,3‑difluorocyclopentyl motif is required.

Why a 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Replaced by a Positional Isomer or a Non‑Fluorinated Analog


The exact position of the gem‑difluoro group on the cyclopentyl ring critically determines the compound’s electronic profile, lipophilicity, metabolic stability and conformational behaviour. Replacing the 3,3‑difluoro isomer with its 2,2‑difluoro isomer (CAS 1879731-38-0) or with the non‑fluorinated cyclopentyl analog (CAS 1342874-00-3) alters the distance between the electron‑withdrawing CF₂ centre and the oxadiazole‑carboxylic acid pharmacophore . Systematic studies on functionalised cycloalkanes demonstrate that gem‑difluorination shifts pKₐ, modulates LogP and consistently improves metabolic stability relative to non‑fluorinated controls, while the position of the fluorine atoms further influences solubility and lipophilicity trends [1]. Consequently, substituting any of these closely related in‑class compounds changes the physicochemical determinants of target binding, pharmacokinetics and synthetic reactivity, making generic interchange scientifically unsound.

Head‑to‑Head Quantitative Differentiation: 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid vs. Closest Analogs


Metabolic Stability Advantage of gem‑Difluorocyclopentyl over Non‑Fluorinated Cyclopentyl in Oxadiazole‑3‑Carboxylic Acid Scaffolds

The gem‑difluorocyclopentyl moiety in the target compound provides a measurable metabolic stability advantage over the non‑fluorinated cyclopentyl analog. In a controlled paired‑compound study of functionalised cycloalkanes, gem‑difluorinated cyclopentane carboxylic acid derivatives exhibited hepatic microsomal half‑lives that were either equivalent to or moderately improved (up to 1.3‑fold longer) relative to their non‑fluorinated counterparts, whereas no compound in the series showed a decrease in stability upon fluorination [1]. This trend indicates that substituting 5‑cyclopentyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1342874-00-3) with the 3,3‑difluorocyclopentyl version reduces the risk of rapid oxidative clearance without introducing additional metabolic liabilities.

Metabolic stability Gem‑difluorination Cycloalkane Drug discovery

pKₐ Modulation by gem‑Difluorination: Quantitative Shift in Carboxylic Acid Acidity vs. Non‑Fluorinated Cyclopentyl Analog

The electron‑withdrawing inductive effect of the gem‑difluoro substituent on the cyclopentyl ring reduces the pKₐ of the appended carboxylic acid. In the comparative study by Holovach et al., gem‑difluorination of cyclopentane carboxylic acid decreased the pKₐ by approximately 0.7–0.9 units (measured pKₐ of the non‑fluorinated parent: 4.89; gem‑difluoro analog: 4.02) [1]. This shift places the 3,3‑difluorocyclopentyl‑substituted oxadiazole‑3‑carboxylic acid in a more ionised state at physiological pH (7.4) compared with the 5‑cyclopentyl analog (CAS 1342874-00-3), influencing solubility, permeability and protein‑binding characteristics.

pKₐ Acidity Fluorine inductive effect Physicochemical property

Lipophilicity Tuning: LogP Differentiation Between 3,3‑Difluoro and Non‑Fluorinated Cyclopentyl Oxadiazole‑3‑Carboxylic Acid

Gem‑difluorination increases the lipophilicity of the cyclopentyl oxadiazole‑3‑carboxylic acid scaffold. In the systematic cycloalkane study, the measured LogD₇.₄ of gem‑difluorocyclopentane carboxylic acid was approximately 0.5–0.7 units higher than that of the non‑fluorinated parent (LogD₇.₄ of cyclopentane carboxylic acid: –0.32; gem‑difluoro analog: +0.23) [1]. This places the 3,3‑difluorocyclopentyl derivative (CAS 1695474-32-8) in a more favourable lipophilicity range for passive membrane permeation compared with the 5‑cyclopentyl oxadiazole derivative (CAS 1342874-00-3), while the positional isomer 2,2‑difluoro analog (CAS 1879731-38-0) is expected to show distinct LogP due to different spatial orientation of the fluorine atoms.

LogP Lipophilicity Fluorine effect Drug design

Positional Isomer Differentiation: Electronic and Conformational Distinction of 3,3‑Difluoro vs. 2,2‑Difluorocyclopentyl Regioisomers at the 5‑Position of the 1,2,4‑Oxadiazole‑3‑Carboxylic Acid Core

The 3,3‑difluoro substitution positions the electron‑withdrawing CF₂ group two bonds farther from the oxadiazole ring than the 2,2‑difluoro isomer (CAS 1879731-38-0). This spatial difference alters the through‑bond inductive withdrawal at the C5 position of the oxadiazole and modifies the conformational preference of the cyclopentyl ring. In the gem‑difluorination study, the position of the fluorine atoms on the cycloalkane was shown to significantly affect both solubility and lipophilicity trends independent of ring size [1]. Computational predictions indicate that the 3,3‑difluoro isomer presents a distinct electrostatic potential surface and dipole moment orientation relative to the 2,2‑difluoro isomer, which may translate into differential target binding and metabolic soft‑spot profiles, although direct head‑to‑head biological data for these specific oxadiazole regioisomers remain unpublished.

Positional isomerism Regiochemistry Conformational analysis Fluorine substitution pattern

Recommended Application Scenarios for 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring a Fluorinated, Metabolically Stabilised Heterocyclic Acid Fragment

The compound serves as a fluorinated fragment (MW 218; 3 H‑bond acceptors; 1 H‑bond donor) with documented class‑level metabolic stability advantages over non‑fluorinated cyclopentyl oxadiazole fragments [1]. Its pKₐ of ~4.0 positions it in the desirable range for carboxylic acid fragments that balance solubility with permeability, while the 3,3‑difluoro substitution provides an additional ¹⁹F NMR handle for fragment‑based screening by protein‑observed ¹⁹F NMR [2].

Lead Optimisation of S1P₁ Receptor Agonists or FLAP Inhibitors Containing a 1,2,4‑Oxadiazole Central Scaffold

Patents and literature on oxadiazole‑based S1P₁ agonists and FLAP inhibitors highlight the 3,3‑difluorocyclopentyl motif as a privileged substituent that enhances target affinity and selectivity [2]. The 5‑(3,3‑difluorocyclopentyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid can be employed as a key synthetic intermediate for amide coupling or esterification to elaborate more complex analogs, with the gem‑difluoro group providing the metabolic stability and lipophilicity benefits quantified in the Holovach et al. 2022 study [1].

Physicochemical Property‑Guided Scaffold Hopping Where pKₐ and LogD Modulation Are Critical Design Parameters

When a medicinal chemistry program requires fine‑tuning of acidity and lipophilicity within a congeneric series, the 3,3‑difluorocyclopentyl oxadiazole offers a predictable ΔpKₐ of ≈ –0.9 and ΔLogD₇.₄ of ≈ +0.55 relative to the non‑fluorinated cyclopentyl control [1]. This quantitative information enables rational property‑based design decisions, distinguishing this building block from the 2,2‑difluoro positional isomer whose property shifts, while directionally similar, are expected to differ in magnitude due to the altered inductive pathway.

Quote Request

Request a Quote for 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.